
Eproxindine
概要
説明
エプロキシジンは、様々な分野でその独特の特性と用途が知られている化学化合物です。科学研究、特に化学と生物学における潜在的な用途について研究されています。この化合物の構造と反応性は、新しい合成経路と用途を探求する研究者にとって興味の対象となっています。
準備方法
エプロキシジンの合成には、中間体の調製と最終化合物の合成を含むいくつかのステップが含まれます。 一般的な方法の1つは、空気によるエチレンの触媒酸化であり、これはエポキシドを製造するための一般的な工業プロセスです 。反応条件は、通常、所望の生成物を高純度かつ高収率で得るために、特定の触媒と制御された環境を必要とします。
化学反応の分析
エプロキシジンは、酸化、還元、置換などの様々な化学反応を起こします。 この化合物は、特に開環反応で知られており、反応条件に応じてS_N1またはS_N2メカニズムで進行する可能性があります 。これらの反応で使用される一般的な試薬には、酸、塩基、求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究における用途
エプロキシジンは、科学研究において幅広い用途があります。化学では、他の化合物の合成における中間体として使用されます。生物学では、様々な生物学的経路に対する潜在的な影響について研究されています。 この化合物の独特の特性は、新しい治療薬と産業用途を探求する研究者にとって貴重なツールとなっています .
科学的研究の応用
EPROXINDINE has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of other compounds. In biology, it is studied for its potential effects on various biological pathways. The compound’s unique properties make it a valuable tool for researchers exploring new therapeutic agents and industrial applications .
作用機序
エプロキシジンの作用機序には、特定の分子標的と経路との相互作用が含まれます。その正確なメカニズムに関する詳細な情報は限られていますが、様々な酵素と受容体との相互作用を通じてその効果を発揮することが知られています。 これらの相互作用は、細胞プロセスと生物学的応答の変化につながる可能性があります .
類似の化合物との比較
エプロキシジンは、他のエポキシドやオキシランなどの類似の化合物と比較することができます。これらの化合物は、類似の構造的特徴と反応性パターンを共有していますが、特定の用途と特性は異なる場合があります。
類似化合物との比較
EPROXINDINE can be compared to other similar compounds, such as other epoxides and oxiranes. These compounds share similar structural features and reactivity patterns but may differ in their specific applications and properties.
特性
| 83200-08-2 | |
分子式 |
C23H29N3O3 |
分子量 |
395.5 g/mol |
IUPAC名 |
N-[3-(diethylamino)-2-hydroxypropyl]-3-methoxy-1-phenylindole-2-carboxamide |
InChI |
InChI=1S/C23H29N3O3/c1-4-25(5-2)16-18(27)15-24-23(28)21-22(29-3)19-13-9-10-14-20(19)26(21)17-11-7-6-8-12-17/h6-14,18,27H,4-5,15-16H2,1-3H3,(H,24,28) |
InChIキー |
JZQYAVBXJCQSOK-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(CNC(=O)C1=C(C2=CC=CC=C2N1C3=CC=CC=C3)OC)O |
正規SMILES |
CCN(CC)CC(CNC(=O)C1=C(C2=CC=CC=C2N1C3=CC=CC=C3)OC)O |
| 85793-29-9 | |
同義語 |
eproxindine eproxindine hydrochloride |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
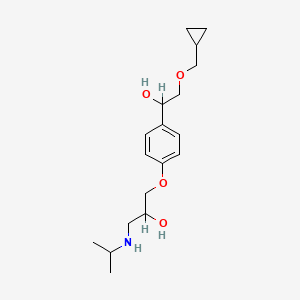
![6-[2-(2,4-Dichlorophenyl)ethyl]-4-hydroxyoxan-2-one](/img/structure/B1215389.png)


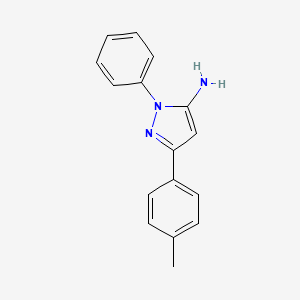
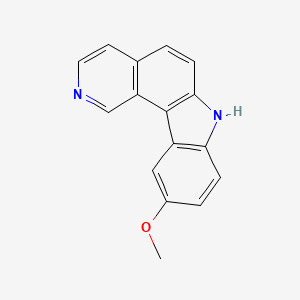

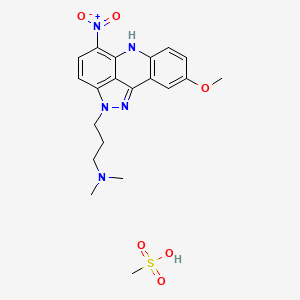
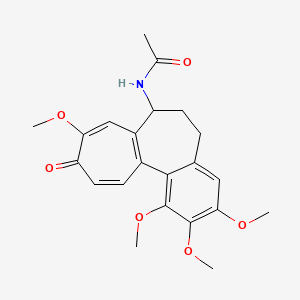
![2-[6-(Carboxymethyl)-9-ethyl-3-carbazolyl]acetic acid](/img/structure/B1215399.png)
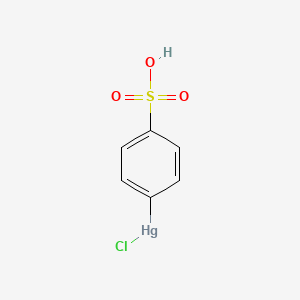
![6-Nitrobenzo[a]pyrene](/img/structure/B1215403.png)
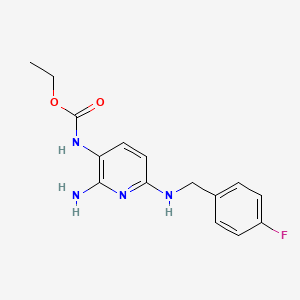
![1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B1215407.png)
